(1H-Benzoimidazol-2-ylmethyl)-methyl-amine
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a mononuclear copper(II) complex was synthesized using 1,1-bis(1H-benzoimidazol-2-ylmethyl)cyclohexane . Another study reported the synthesis and characterization of two cadmium(II) complexes based on the bidentate ligands 1,1-bis(1H-benzoimidazol-2-ylmethyl)cyclohexane .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. For instance, a study conducted vibrational spectroscopy, quantum computational, and molecular docking studies on 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid . Another study reported the optimized molecular structure of 1-(1H-Benzoimidazol-2-yl)-N-methylmethanamine .
Scientific Research Applications
Fluorescence Applications
(1H-Benzoimidazol-2-ylmethyl)-methyl-amine derivatives have been explored for their potential in fluorescence applications. Tridentate ligands derived from benzimidazole have been synthesized and investigated for their reactions with rhenium tricarbonyl complexes. These complexes exhibit unique coordination geometries and have been characterized through various spectroscopic methods, demonstrating their potential for fluorescence-based applications (Wei et al., 2006).
Anticancer Compounds
Benzimidazole derivatives, including this compound, have been synthesized as potential anticancer compounds. Their structures were elucidated using physico-chemical techniques, and they were tested for activity against various cancer cell lines. These studies provide insights into the potential use of these compounds in cancer treatment (Ghani & Mansour, 2011).
Germanium(iv) Fluorides Synthesis
The tris(1-ethyl-benzoimidazol-2-ylmethyl)amine (BIMEt3) complex of Ge(ii)2+ has been synthesized using a derivative of this compound. This complex has been used to study the oxidation process to access cationic germanium(iv) fluorides, highlighting its potential in inorganic chemistry research (Suter et al., 2018).
Luminescent Properties in Iridium Complexes
Studies on iridium complexes with ligands derived from this compound have revealed significant luminescent properties. These complexes have shown potential applications in fabricating non-doped electrophosphorescence devices, indicating their importance in materials science and lighting technology (Zhang et al., 2013).
Antihypertensive Activity
Derivatives of this compound have been synthesized and screened for their antihypertensive activity. These studies have shown that specific derivatives exhibit significant antihypertensive effects, suggesting their potential use in the development of new treatments for hypertension (Sharma et al., 2010).
pH Sensors
This compound derivatives have been synthesized and found to exhibit high chemosensor activity with respect to hydrogen cations. These compounds have shown high proton affinity, suggesting their potential use as pH sensors in various applications (Tolpygin et al., 2012).
Antimicrobial Activity
Several studies have focused on synthesizing and testing the antimicrobial activity of this compound derivatives. These compounds have shown effectiveness against various bacteria and fungi, highlighting their potential in developing new antimicrobial agents (Abd El-Meguid, 2014).
Hydrogenation Catalysts
This compound derivatives have been used as catalysts in the homogeneous hydrogenation of alkenes and alkynes. These studies have provided insights into the correlation between the ligand's nature and catalytic activity, contributing to the field of catalysis (Tshabalala & Ojwach, 2018).
Mechanism of Action
Target of Action
They are known to interact with various targets such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways, leading to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can have various molecular and cellular effects .
Properties
IUPAC Name |
1-(1H-benzimidazol-2-yl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-10-6-9-11-7-4-2-3-5-8(7)12-9/h2-5,10H,6H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHYOMCAAAAAMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390240 | |
Record name | (1H-Benzoimidazol-2-ylmethyl)-methyl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90390240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98997-01-4 | |
Record name | (1H-Benzoimidazol-2-ylmethyl)-methyl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90390240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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